N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine
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Overview
Description
N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step is the methylation of the piperidine nitrogen using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-Methyl-1-(2-aminobenzenesulfonyl)piperidin-3-amine.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: 2-Nitrobenzenesulfonic acid and N-Methylpiperidin-3-amine.
Scientific Research Applications
N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(2-nitrophenyl)sulfonylpiperidin-3-amine: Similar structure but with different substituents on the benzene ring.
N-Methyl-1-(2-aminobenzenesulfonyl)piperidin-3-amine: A reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine is unique due to the presence of both the nitrobenzenesulfonyl group and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N3O4S |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-1-(2-nitrophenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-10-5-4-8-14(9-10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
IBAWSZVLTBJPDN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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